molecular formula C22H14S B3048571 Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]- CAS No. 174844-47-4

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-

Cat. No. B3048571
M. Wt: 310.4 g/mol
InChI Key: UVXHUNZHXSIMHL-UHFFFAOYSA-N
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Description

“Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” is a chemical compound with the molecular formula C22H14S . It has an average mass of 310.412 Da and a monoisotopic mass of 310.081635 Da .


Molecular Structure Analysis

The molecular structure of “Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” consists of a benzenethiol group attached to a phenylethynyl group . The molecule has a complex structure due to the presence of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” are determined by its molecular structure . It has an average mass of 310.412 Da and a monoisotopic mass of 310.081635 Da .

Scientific Research Applications

Room Temperature Negative Differential Resistance in Molecular Nanowires

Benzenethiol derivatives have been employed in the construction of rod-shaped metal nanowires demonstrating negative differential resistance at room temperature. These nanowires, containing molecules like 4-{[2-nitro-4-(phenylethynyl)phenyl]ethynyl}benzenethiol, exhibit peak-to-valley ratios between 1.80 to 2.21, highlighting their potential in electronic applications (Kratochvílová et al., 2002).

Investigation of Negative Differential Resistance Properties

Research on conducting molecules with thiol groups like benzenethiol has progressed, with studies focusing on their negative differential resistance (NDR) and switching properties in logic devices. Molecules like dipyridinium, containing benzenethiol groups, have been studied using scanning tunneling microscopy to explore their NDR properties, revealing potential for fabricating molecular junctions (Lee, Shin, & Kwon, 2006).

Bergman Cyclization of Sterically Hindered Substrates

The heating of certain benzenethiol derivatives, like 1,2-bis(phenylethynyl)benzene, has been studied to understand the Bergman cyclization process. This research has implications for solution chemistry and in extreme environments such as combustion and pyrolysis, demonstrating the versatility of benzenethiol derivatives in chemical reactions (Lewis & Matzger, 2005).

Nonlinear Optical Properties of Ru(II) and Pt(II) - Acetylide Dendrimers

Organometallic dendrimers containing benzenethiol derivatives have been synthesized and studied for their nonlinear optical (NLO) properties. These materials show potential in various applications, including optical signal processing and data storage, due to their enhanced optical power limiting measurements and significant increases in NLO properties with generation increase (Alanazi, 2020).

Safety And Hazards

While specific safety and hazard information for “Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-” is not available, it’s important to handle all chemical compounds with care. Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14S/c23-22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-11,14-17,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVXHUNZHXSIMHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=C(C=C3)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609556
Record name 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenethiol, 4-[[4-(phenylethynyl)phenyl]ethynyl]-

CAS RN

174844-47-4
Record name 4-{[4-(Phenylethynyl)phenyl]ethynyl}benzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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